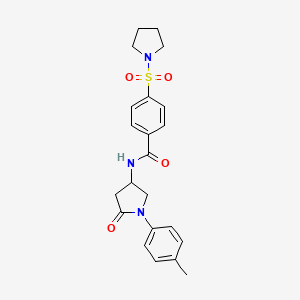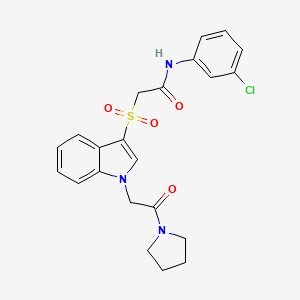
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their antimicrobial, antitumor, and antifungal properties, which make them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyridine thiazole derivatives, which are structurally related to the compound , involves a cyclization reaction between α-haloketone and thioamide. This method could potentially be adapted for the synthesis of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" by choosing appropriate starting materials and reaction conditions . Additionally, reactions of similar thiazolidinone derivatives with nitrile oxides in pyridine solution have been reported, which could provide insights into the synthesis of various substituted thiazolidinones .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking the two rings, as observed in related compounds . This structural feature is crucial as it may influence the biological activity of the compound by affecting its conformation and the way it interacts with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including interconversion with their Z-2,4-dioxo analogues and reactions with nitrile oxides to form dioxadiazines . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, such as N-H...O and C-H...S, can lead to the formation of dimers, chains, and sheets, which can affect the crystalline structure and other physical properties . The antimicrobial and antitumor activities of these compounds are often enhanced when they form metal complexes, as seen in the case of Zn(II) complexes with pyridine thiazole derivatives . Furthermore, the antifungal activity against potato diseases of related compounds suggests that "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" may also possess useful biological properties .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Coordination Compounds
Research into compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has revealed a wide array of applications ranging from the preparation of complex compounds with notable properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. These compounds' versatile chemistry opens up potential investigation areas for analogs like "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic devices, demonstrating the value of incorporating these fragments into π-extended conjugated systems. These compounds have been used to create materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Such research suggests potential optoelectronic applications for related compounds, including "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Pharmacological Activities
Thiazolopyridines, compounds closely related in structure to thioxothiazolidinones, exhibit a range of biological effects such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal activities, and potential in treating hyperproliferative disorders. This highlights a broad area of interest for investigating the biological and pharmacological activities of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Chaban, 2015).
Antibacterial Agents
Fused pyridines, including imidazopyridines, have shown significant pharmacological activities, including antibacterial properties. The exploration of fused scaffolds suggests potential applications for "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" in developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).
Synthesis and Chemical Transformations
The synthesis and transformation of heterocyclic compounds have been extensively studied, providing valuable methodologies for creating a variety of biologically active and pharmacologically significant compounds. This research can inform the synthesis and potential applications of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" in various fields, including drug development and materials science (Petrov & Androsov, 2013).
Propriétés
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)12-5-7-14(8-6-12)19-16(21)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYIJJSMLSPNMT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2531475.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)


![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)



![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)